molecular formula C15H12Cl2O3 B1300800 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588714-48-1

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1300800
CAS No.: 588714-48-1
M. Wt: 311.2 g/mol
InChI Key: KXZXFCUJBVPOGB-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 3,4-dichlorobenzyl ether and a methoxy group. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The general reaction scheme is as follows:

3,4-Dichlorobenzyl chloride+3-MethoxybenzaldehydeBase, SolventThis compound\text{3,4-Dichlorobenzyl chloride} + \text{3-Methoxybenzaldehyde} \xrightarrow{\text{Base, Solvent}} \text{this compound} 3,4-Dichlorobenzyl chloride+3-MethoxybenzaldehydeBase, Solvent​this compound

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the dichlorobenzyl and methoxy groups, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 3 and 4 positions of the benzyl group can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-11(8-18)15(14)20-9-10-5-6-12(16)13(17)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZXFCUJBVPOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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